アクリジンオレンジ10-ノニルブロミド

概要

説明

Nonylacridine Orange, also known as 10-Nonyl Acridine Orange (NAO), is a mitochondrial-specific fluorochrome . It is well retained in the mitochondria, making it a useful probe for following mitochondria during isolation and after cell fusion . It is toxic at high concentrations and apparently binds to cardiolipin in all mitochondria, regardless of their energetic state .

Synthesis Analysis

A study was designed to develop a fast and convenient methodology for the preparation of 10-nonyl acridine orange (NAO) and its silyl analogues to improve their photo-physical properties for the detection and quantification of cardiolipin (CL) . Optimized conditions allow the effective synthesis of NAO analogues with good yield and excellent purity .

Molecular Structure Analysis

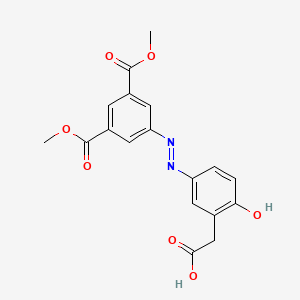

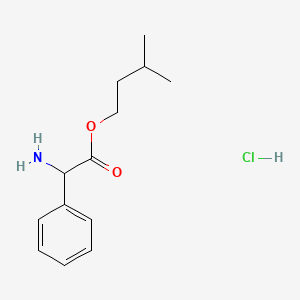

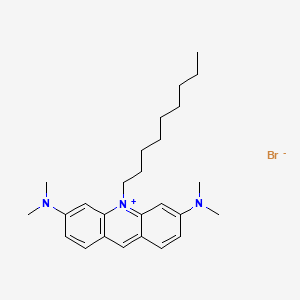

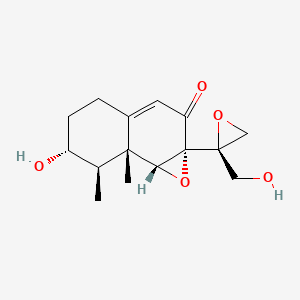

The chemical formula of Nonylacridine Orange is C26H38BrN3 . Its exact mass is 471.22 and its molecular weight is 471.515 . The elemental analysis shows that it contains 66.09% Carbon, 8.11% Hydrogen, 16.91% Bromine, and 8.89% Nitrogen .

Chemical Reactions Analysis

Nonylacridine Orange has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis in rat thymocytes .

科学的研究の応用

ミトコンドリアプローブ

アクリジンオレンジ10-ノニルブロミドは、ミトコンドリアに良く保持される変色性色素であり、分離中および細胞融合後のミトコンドリアを追跡するための有用なプローブです . ミトコンドリアへの取り込みは、多くの他のミトコンドリアプローブとは異なり、膜電位に依存しないと報告されています .

フローサイトメトリーによるミトコンドリアの分析

この化合物は、フローサイトメトリーによってミトコンドリアを分析するために使用されてきました . 高濃度では毒性があり、エネルギー状態に関係なく、すべてのミトコンドリアのカルジオリピンに結合すると考えられています .

多剤耐性の特性評価

アクリジンオレンジ10-ノニルブロミドは、多剤耐性を特徴付けるために使用されてきました . これは、特に薬理学および創薬分野で役立ちます。

アポトーシス中のミトコンドリア質量の変化の測定

この化合物は、アポトーシス中のミトコンドリア質量の変化を測定するために使用されてきました . これは、細胞死のプロセスに関する貴重な洞察を提供し、特にがん研究で役立ちます。

蛍光手術およびがん治療

最新の研究では、蛍光手術およびがん治療におけるアクリジンオレンジ10-ノニルブロミドの新しい用途が強調されています . これは、手術中の蛍光色素および新規光感受性剤および放射線感受性剤として使用されています .

DNAインターカレーション

アクリジンオレンジ10-ノニルブロミドは、二重鎖DNAにインターカレーションすることが知られています . この特性は、主にアクリジンの作用機序の原因であり、DNAおよび関連酵素を含むさまざまな生物学的プロセスに影響を与える可能性があります .

光線力学療法

アクリジンオレンジ10-ノニルブロミドは、光線力学療法に使用されてきました . これは、光を使用して光増感剤を活性化するプロセスであり、この場合、アクリジンオレンジ10-ノニルブロミドは、近くの細胞を殺すことができます .

放射線力学療法

アクリジンオレンジ10-ノニルブロミドを放射線力学療法で使用することについても研究されています . これは、電離放射線を用いて放射線感受性剤を活性化する療法であり、近くの細胞を殺すことができます .

作用機序

Target of Action

Acridine Orange 10-Nonyl Bromide, also known as 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium bromide or Nonylacridine Orange, is primarily targeted towards the mitochondria in cells . More specifically, it incorporates into the cardiolipin-rich inner mitochondrial membrane . Cardiolipin is a phospholipid that is typically found in the membranes of mitochondria and plays a crucial role in several mitochondrial processes.

Mode of Action

The compound selectively binds to cardiolipin-containing liposomes over phosphatidylserine- and phosphatidylinositol-containing liposomes . This selective binding allows the compound to be well-retained in the mitochondria, making it a useful probe for tracking mitochondria during isolation and after cell fusion .

Biochemical Pathways

The compound’s interaction with the mitochondria affects various biochemical pathways. It has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis . The compound’s ability to bind to cardiolipin in the mitochondria, regardless of their energetic state, allows it to be used in these diverse applications .

Pharmacokinetics

It is known that the compound is toxic at high concentrations . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The compound’s action results in the staining of mitochondria, allowing for the analysis of mitochondrial structure and function . It has been used to measure changes in mitochondrial mass during apoptosis, a process of programmed cell death .

Action Environment

The compound is able to withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . This ability to function in various pH environments influences the compound’s action, efficacy, and stability.

Safety and Hazards

Nonylacridine Orange may cause coughing or mild irritation when inhaled . It may cause discomfort if swallowed and prolonged skin contact may cause redness and irritation . It may also cause temporary eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

将来の方向性

Although the number of studies on the clinical use of Nonylacridine Orange is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit of Nonylacridine Orange-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

特性

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBHTUDHPPBMCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226159 | |

| Record name | Nonylacridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75168-11-5 | |

| Record name | Nonylacridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylacridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLACRIDINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)